2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 820245-78-1
VCID: VC6050326
InChI: InChI=1S/C16H14N2O2/c1-11-4-3-9-18-14(10-19)15(17-16(11)18)12-5-7-13(20-2)8-6-12/h3-10H,1-2H3
SMILES: CC1=CC=CN2C1=NC(=C2C=O)C3=CC=C(C=C3)OC
Molecular Formula: C16H14N2O2
Molecular Weight: 266.3

2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde

CAS No.: 820245-78-1

Cat. No.: VC6050326

Molecular Formula: C16H14N2O2

Molecular Weight: 266.3

* For research use only. Not for human or veterinary use.

2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde - 820245-78-1

Specification

CAS No. 820245-78-1
Molecular Formula C16H14N2O2
Molecular Weight 266.3
IUPAC Name 2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Standard InChI InChI=1S/C16H14N2O2/c1-11-4-3-9-18-14(10-19)15(17-16(11)18)12-5-7-13(20-2)8-6-12/h3-10H,1-2H3
Standard InChI Key NJVLJZLFUAIVRH-UHFFFAOYSA-N
SMILES CC1=CC=CN2C1=NC(=C2C=O)C3=CC=C(C=C3)OC

Introduction

Chemical Structure and Molecular Properties

The molecular structure of 2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde (C₁₆H₁₃N₂O₂) consists of a fused bicyclic imidazo[1,2-a]pyridine core decorated with three distinct functional groups (Figure 1) . The imidazo[1,2-a]pyridine scaffold itself is a nitrogen-containing heterocycle known for its planar aromatic system, which facilitates π-π stacking interactions in biological systems .

Substituent Effects

  • 2-(4-Methoxyphenyl) Group: The para-methoxy substituent on the phenyl ring introduces electron-donating effects, potentially enhancing the compound’s solubility and influencing its electronic distribution for reactivity .

  • 8-Methyl Group: The methyl group at position 8 contributes steric bulk, which may modulate interactions with biological targets or alter crystallization behavior.

  • 3-Carbaldehyde: The aldehyde functional group at position 3 serves as a reactive handle for further derivatization, enabling the synthesis of Schiff bases or hydrazones for drug discovery applications .

Table 1: Comparative Molecular Data for Related Imidazo[1,2-a]pyridine Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridineC₁₅H₁₄N₂O238.284-methoxyphenyl, 8-methyl
2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehydeC₁₇H₁₆N₂O264.324-ethylphenyl, 7-methyl, 3-carbaldehyde
Target CompoundC₁₆H₁₃N₂O₂265.29 (calculated)4-methoxyphenyl, 8-methyl, 3-carbaldehyde

Data derived from PubChem and VulcanChem entries for analogous structures.

Synthetic Methodologies

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves multicomponent reactions (MCRs) or domino processes that merge condensation, cyclization, and oxidation steps. For 2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde, two plausible routes emerge from the literature:

Copper-Catalyzed Aerobic Oxidative Coupling

A CuBr-mediated aerobic oxidative coupling protocol, as described by Bharate et al., enables the direct formation of 3-formylimidazo[1,2-a]pyridines from 2-aminopyridines and α,β-unsaturated aldehydes . For the target compound, this would involve:

  • Condensation of 2-amino-8-methylpyridine with 4-methoxycinnamaldehyde under CuBr catalysis.

  • Aerobic oxidation to install the 3-carbaldehyde group via a proposed 1,3-hydride shift mechanism .
    This method offers moderate to high yields (60–85%) and operates under mild conditions (60–80°C), though purification may require column chromatography due to byproduct formation .

Surfactant-Assisted A³-Coupling in Aqueous Media

An environmentally benign approach reported by ACS Omega employs CuSO₄–ascorbate catalysis in the presence of sodium dodecyl sulfate (SDS) . Key steps include:

  • Formation of a copper acetylide intermediate from terminal alkynes.

  • Cycloisomerization with in situ-generated imine intermediates from 2-aminopyridines and aldehydes.

  • 1,3-Hydride shift to yield the 3-carbaldehyde moiety .
    This method achieves comparable yields (70–88%) while eliminating organic solvents, aligning with green chemistry principles .

Physicochemical and Spectral Characterization

While experimental data for the exact compound are scarce, extrapolations from analogous structures provide insights:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Expected signals include a singlet for the aldehyde proton (~9.8–10.2 ppm), aromatic protons from the methoxyphenyl group (δ 6.8–7.6 ppm), and a methyl group resonance (δ 2.4–2.6 ppm) .

  • ¹³C NMR: Distinct peaks for the aldehyde carbon (~190–195 ppm), methoxy carbon (~55 ppm), and quaternary carbons of the heterocycle (δ 110–160 ppm) would dominate .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would likely show a molecular ion peak at m/z 265.29 (C₁₆H₁₃N₂O₂⁺), with fragmentation patterns indicative of cleavage at the imidazo[1,2-a]pyridine core.

Challenges and Future Directions

Despite its synthetic accessibility, several hurdles remain:

  • Stability Issues: The aldehyde group is prone to oxidation, necessitating stabilization strategies such as prodrug formulation or protective group chemistry during synthesis .

  • Biological Screening: Comprehensive in vitro and in vivo studies are required to validate hypothesized activities and optimize pharmacokinetic profiles.

Future research should prioritize:

  • Development of one-pot synthetic protocols to improve efficiency.

  • Exploration of the compound’s reactivity in Click chemistry or Suzuki-Miyaura cross-coupling reactions.

  • High-throughput screening against disease-relevant targets.

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